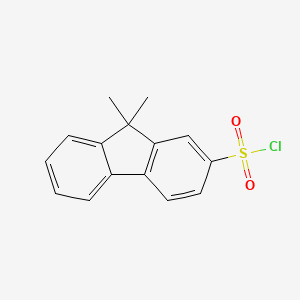

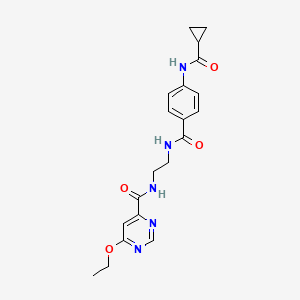

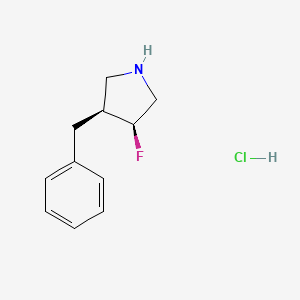

![molecular formula C24H20O3 B2740946 4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate CAS No. 331460-42-5](/img/structure/B2740946.png)

4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Organic compounds are typically named according to the IUPAC nomenclature system. They can have complex structures which are often represented using structural formulas or 3D models .

Synthesis Analysis

The synthesis of organic compounds often involves multiple steps, each requiring specific reagents and conditions . Retrosynthetic analysis is a technique often used to plan the synthesis, which involves working backwards from the target molecule to identify possible precursors .Molecular Structure Analysis

The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry .Chemical Reactions Analysis

Organic compounds can undergo a variety of chemical reactions, including addition, substitution, elimination, and rearrangement reactions . The specific reactions that a compound undergoes depend on its functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, density, and reactivity, can be determined through various experimental techniques .Scientific Research Applications

Metabolic Functions and Enzymatic Activities

Metabolic Pathways Involving Phenylacetate Derivatives Research on Pseudomonas acidovorans demonstrates how phenylacetate derivatives undergo enzymatic degradation, indicating a potential application in bioremediation or biochemical pathway elucidation (Hareland et al., 1975). This study suggests the enzyme 4-hydroxyphenylacetate 1-hydroxylase plays a crucial role in the initial hydroxylation step, which could be relevant in designing biocatalytic processes for the modification or breakdown of similar compounds.

Synthetic Applications The production of D-phenylglycine from racemic mixtures via penicillin G acylase highlights the use of enzymes in synthesizing specific chiral compounds, which may have implications for synthesizing derivatives of the compound (Bossi et al., 1998). Such enzymatic processes could be adapted for selective synthesis or modification of phenyl phenylacetate derivatives.

Chemical Synthesis and Reactivity Studies on the synthesis of novel compounds, such as the work on furobenzopyrones, provide insights into the reactivity and potential chemical transformations of phenylacetate derivatives. This might offer a foundation for exploring new synthetic routes or chemical reactions involving "4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate" (Pandey et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O3/c1-18-7-12-21(13-8-18)23(25)16-11-19-9-14-22(15-10-19)27-24(26)17-20-5-3-2-4-6-20/h2-16H,17H2,1H3/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDSITHVMQXXKU-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

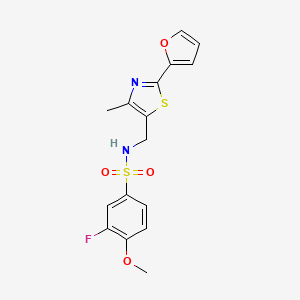

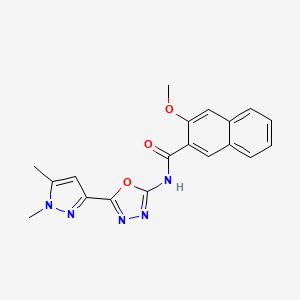

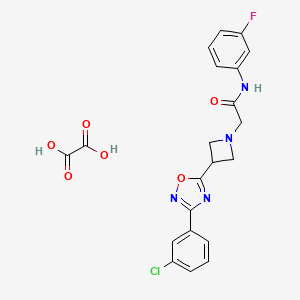

![4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2740864.png)

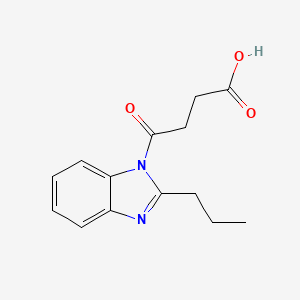

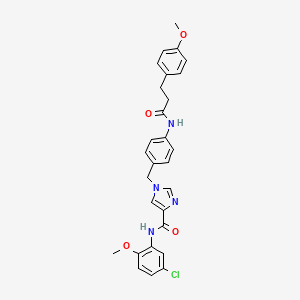

![N-[(2,4-dichlorophenyl)methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2740870.png)

![2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2740877.png)

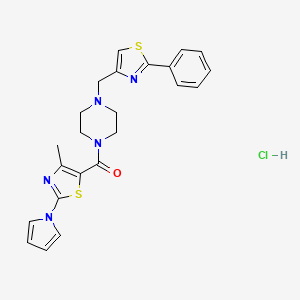

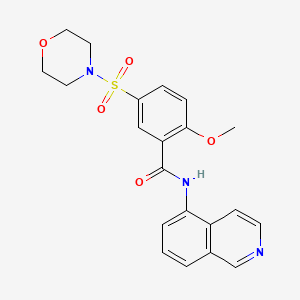

![8-fluoro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2740882.png)